1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone

Medicinal Chemistry Agrochemical Synthesis Building Blocks

Medicinal chemists needing a moderately lipophilic (LogP 3.07) pyridine core for CNS or agrochemical programs: this precise 3-bromo-5-trifluoromethyl regioisomer is not interchangeable with chloro or 6-CF3 analogs. The weaker C-Br bond enables milder palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) critical for late-stage functionalization. - Regioselective substitution pattern: 3-Br (cross-coupling handle) + 5-CF3 (metabolic stability) - ΔLogP +0.33 vs 6-CF3 isomer - optimized for membrane permeability - TPSA 29.96 Ų | C8H5BrF3NO | MW 268.03

Molecular Formula C8H5BrF3NO
Molecular Weight 268.03 g/mol
CAS No. 1048384-87-7
Cat. No. B3077451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone
CAS1048384-87-7
Molecular FormulaC8H5BrF3NO
Molecular Weight268.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br
InChIInChI=1S/C8H5BrF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3
InChIKeyOJRLRMIXUHYYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone Sourcing Guide


1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 1048384-87-7) is a brominated trifluoromethylpyridine derivative with the molecular formula C8H5BrF3NO and a molecular weight of 268.03 g/mol [1]. It features a pyridine ring substituted with a bromine atom at position 3, a trifluoromethyl group at position 5, and an ethanone group at position 2 . This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications, where the trifluoromethyl group enhances metabolic stability and lipophilicity . Its LogP is predicted to be 3.0655, and its topological polar surface area (TPSA) is 29.96 Ų [1].

1 Key intermediate for pharmaceutical and agrochemical synthesis programs
2 3-Bromo substituent provides a selective cross-coupling handle (Suzuki, Buchwald-Hartwig)
3 5-Trifluoromethyl group: may modulate lipophilicity and metabolic stability in derived analogs

1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone – Why Analogs Cannot Substitute


The precise substitution pattern on the pyridine ring of 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone is critical for its reactivity and the physicochemical properties of downstream products. Simple substitution with chloro or methoxy analogs, or positional isomers, significantly alters electronic properties, lipophilicity, and steric profile, which can lead to failed synthetic campaigns or reduced biological activity . The 3-bromo substituent provides a specific handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not interchangeable with a 3-chloro group due to differences in bond strength and reactivity . Furthermore, the 5-trifluoromethyl group's position relative to the ethanone moiety is fixed, and shifting it to the 6-position (as in isomer CAS 2384823-77-0) results in a measurable change in lipophilicity (ΔLogP ≈ 0.33) , which can drastically affect the pharmacokinetic profile of the final active pharmaceutical ingredient.

Chloro analog (CAS 207994-12-5) may shift reactivity

C-Cl bond is stronger than C-Br, potentially requiring harsher cross-coupling conditions and reducing selectivity in late-stage functionalization.

Methoxy analog (CAS 1256786-08-9) alters polarity profile

Higher TPSA and H-bond acceptor count may lead to different membrane permeability and ADME behavior in final compounds.

6-CF3 positional isomer (CAS 2384823-77-0) differs in lipophilicity

Relocating the CF3 group to the 6-position significantly reduces LogP, which can alter tissue distribution and target engagement profiles.

1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone Quantitative Differentiation


Lipophilicity: vs. Chloro Analog

The target compound exhibits a predicted LogP of 3.0655 [1], which is approximately 0.11 log units higher than its direct chloro analog (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, CAS 207994-12-5), which has a reported LogP of 2.9564 . This indicates a marginally higher lipophilicity for the bromo derivative, which can influence membrane permeability and distribution in biological systems [1].

Lipophilicity vs. Chloro Analog
Predicted
LogP 3.07 vs. LogP 2.96 (Chloro) Δ +0.11
Supports lipophilicity-driven optimization review
Predicted values; experimental verification recommended
Medicinal Chemistry Agrochemical Synthesis Building Blocks

Polarity & H-Bonding: vs. Methoxy Analog

The target compound has a Topological Polar Surface Area (TPSA) of 29.96 Ų [1], which is 9.23 Ų lower than the methoxy analog (1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone, CAS 1256786-08-9), which has a TPSA of 39.19 Ų . The lower TPSA indicates reduced polarity and fewer hydrogen bond acceptors, which can translate to improved passive membrane permeability [2].

Polarity vs. Methoxy Analog
Reported
TPSA 29.96 Ų vs. TPSA 39.19 Ų (Methoxy) Δ -9.23 Ų
May support membrane permeability screening context
Computational TPSA; correlate with permeability assays
Medicinal Chemistry Drug Design Building Blocks

Positional Isomer: Lipophilicity Impact

The target compound, with the trifluoromethyl group at the 5-position, has a predicted LogP of 3.0655 [1]. Its positional isomer, 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 2384823-77-0), which features the CF3 group at the 6-position, has a reported LogP of 2.73 . This represents a significant ΔLogP of -0.33, indicating the 6-isomer is substantially more hydrophilic.

Positional Isomer Lipophilicity
Predicted
LogP 3.07 (5-CF₃) vs. LogP 2.73 (6-CF₃ isomer) Δ -0.34
Regioisomer lipophilicity difference may impact lead selection
Predicted values; experimental validation advised
Medicinal Chemistry Agrochemical Synthesis Building Blocks

Cross-Coupling Reactivity: vs. Chloro Analog

The C-Br bond in the target compound (bond dissociation energy ~ 71 kcal/mol) is more labile than the C-Cl bond (~ 83 kcal/mol) in the chloro analog [1]. This lower bond dissociation energy facilitates oxidative addition in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and higher yields with less reactive coupling partners [2].

Cross-Coupling Reactivity
Class-level
C-Br BDE ≈ 71 kcal/mol vs. C-Cl BDE ≈ 83 kcal/mol Δ ≈ -12 kcal/mol
Reported bond-energy context may facilitate milder coupling conditions
General aryl halide bond energies; verify under specific reaction conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling

1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone Optimal Applications


Lipophilic Bioactive Precursor

Medicinal chemists seeking to introduce a moderately lipophilic (LogP 3.0655) trifluoromethylpyridine core into lead compounds. The higher LogP compared to the chloro analog [1] and the significantly higher LogP compared to the 6-CF3 isomer makes this specific regioisomer ideal for programs targeting tissues requiring high membrane permeability, such as the central nervous system.

Cross-Coupling Building Block

Process chemists and synthetic route designers prioritizing efficient C-C or C-N bond formation. The weaker C-Br bond [1] compared to the C-Cl bond in the chloro analog allows for milder and more selective palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) , which is crucial for late-stage functionalization of delicate molecular architectures.

Agrochemical Intermediate

Agrochemical researchers developing new pesticides or herbicides that require specific lipophilicity for cuticle penetration and systemic movement. The distinct LogP profile of this compound, as compared to its analogs [1], provides a precise starting point for tuning the physicochemical properties of the final active ingredient, potentially leading to improved field performance.

Application
Selection Property
Validation Focus
CNS-penetrant lead design
Lipophilicity profile relative to analogs
LogP and membrane permeability assay context
Palladium-catalyzed cross-coupling synthesis
C-Br bond reactivity profile
Oxidative addition and coupling efficiency review
Agrochemical active ingredient research
Regioisomer-specific lipophilicity for cuticle penetration
Physicochemical property and field-performance model review

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